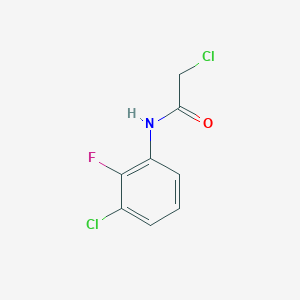

2-chloro-N-(3-chloro-2-fluorophenyl)acetamide

Description

2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide (CAS: 395-36-8) is a chloroacetamide derivative featuring a phenyl ring substituted with chlorine at the meta position and fluorine at the ortho position. Its molecular structure includes a chloroacetamide backbone, making it a versatile intermediate in organic synthesis and pharmaceutical development. The compound is synthesized via nucleophilic substitution, typically by reacting chloroacetyl chloride with 3-chloro-2-fluoroaniline under controlled conditions .

Chloroacetamides are widely used in medicinal chemistry due to their ability to form hydrogen bonds and participate in electrophilic reactions.

Properties

IUPAC Name |

2-chloro-N-(3-chloro-2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2FNO/c9-4-7(13)12-6-3-1-2-5(10)8(6)11/h1-3H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTLTXBTNBZOMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chloro-2-fluorophenyl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 3-chloro-2-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

2-chloroacetyl chloride+3-chloro-2-fluoroaniline→2-chloro-N-(3-chloro-2-fluorophenyl)acetamide+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chloro-2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro substituents can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Nucleophilic substitution: Products depend on the nucleophile used.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(3-chloro-2-fluorophenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Biological Studies: It is employed in studies to understand its biological activity and potential as a drug candidate.

Industrial Applications: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of chloroacetamides are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Comparative Analysis of Chloroacetamide Derivatives

Metabolic and Environmental Considerations

- Herbicide Metabolites : Transformation products (TPs) of S-metolachlor, such as 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, are prioritized in environmental studies due to their persistence. The target compound’s ortho-fluoro group may reduce environmental stability compared to these TPs .

- Synthetic Byproducts : Derivatives like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) (a byproduct in chloroacetamide synthesis) underscore the need for precise reaction control to avoid unwanted products .

Physicochemical Properties

- Hydrogen Bonding : The intramolecular C–H···O interaction in 2-chloro-N-(4-fluorophenyl)acetamide stabilizes its crystal structure, a feature likely shared by the target compound due to its similar acetamide backbone .

- Lipophilicity : Fluorine and chlorine substituents increase logP values, enhancing membrane permeability. For example, 2-chloro-N-[5-(4-fluorobenzyl)-thiazol-2-yl]-acetamide (logP: 3.1) exhibits favorable pharmacokinetic properties .

Biological Activity

2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₈H₇Cl₂FNO, with a molar mass of approximately 207.05 g/mol. Its structure features a chloro group and a fluorophenyl moiety which are critical for its biological activity. The presence of these functional groups influences its reactivity and interaction with biological targets.

Research indicates that 2-chloro-N-(3-chloro-2-fluorophenyl)acetamide primarily acts through the inhibition of specific proteins involved in critical cellular pathways. Notably, it has been shown to inhibit activin receptor type IIB (ACTRIIB), which is part of the transforming growth factor-beta (TGF-β) signaling pathway. This pathway is crucial for regulating various cellular processes such as proliferation, differentiation, and migration .

Biological Activity Overview

The compound exhibits several biological activities, including:

- Antibacterial Activity : Studies have demonstrated that 2-chloro-N-(3-chloro-2-fluorophenyl)acetamide possesses antibacterial properties against various pathogens, including Klebsiella pneumoniae. The presence of the chloro atom enhances its antibacterial efficacy by stabilizing interactions with target enzymes such as penicillin-binding proteins (PBPs), leading to cell lysis .

- Cytotoxicity : Evaluations of cytotoxic effects indicate that while the compound shows antibacterial activity, it also displays low cytotoxicity towards mammalian cells, suggesting a favorable therapeutic window for potential use in clinical settings .

Minimum Inhibitory Concentration (MIC)

A significant aspect of evaluating the antibacterial activity involves determining the MIC. In studies comparing 2-chloro-N-(3-chloro-2-fluorophenyl)acetamide with related compounds, it was found to have a lower MIC against K. pneumoniae, indicating stronger antibacterial action:

| Compound | MIC (µg/mL) |

|---|---|

| 2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide | 512 |

| N-(4-fluoro-3-nitrophenyl)acetamide | 1024 |

This data illustrates that the addition of the chloro group significantly enhances the antibacterial potency of the acetamide derivatives .

Time-Kill Kinetics

Time-kill studies further support the compound's efficacy, showing a significant reduction in colony-forming units (CFUs) after exposure to treatment. After 10 hours at the MIC concentration, a complete reduction in viable cells was observed, confirming its bactericidal properties .

Hemolytic Activity

The hemolytic potential of 2-chloro-N-(3-chloro-2-fluorophenyl)acetamide was assessed to determine safety in human applications. Results indicated low hemolytic activity across different blood types, suggesting minimal adverse effects on red blood cells at therapeutic concentrations .

Mutagenicity Assessment

Genotoxicity tests revealed that this compound exhibits low mutagenic potential on oral mucosa cells. The observed cellular alterations were significantly lower than those induced by known mutagens, indicating a favorable safety profile for future pharmacological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.